molecular formula C14H18N2O3 B6121090 3-{[(cyclohexylamino)carbonyl]amino}benzoic acid CAS No. 182958-43-6

3-{[(cyclohexylamino)carbonyl]amino}benzoic acid

Cat. No.: B6121090
CAS No.: 182958-43-6
M. Wt: 262.30 g/mol
InChI Key: IFRFUNLNOPPEAX-UHFFFAOYSA-N
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Description

Contextualization within Aminobenzoic Acid Derivatives and Urea-Based Compounds

3-{[(cyclohexylamino)carbonyl]amino}benzoic acid is structurally characterized as a disubstituted benzoic acid, specifically a derivative of 3-aminobenzoic acid, where the amino group is further modified to form a urea (B33335) linkage with a cyclohexyl group. This unique combination of a benzoic acid moiety, an aromatic amine, and a urea functional group places it within two significant classes of compounds in medicinal chemistry and materials science.

Aminobenzoic acid derivatives are a class of organic compounds that feature both an amino group and a carboxylic acid group attached to a benzene (B151609) ring. The positional isomerism (ortho, meta, and para) of these functional groups significantly influences their chemical and biological properties. These compounds and their derivatives have found diverse applications, including in the synthesis of dyes, pharmaceuticals, and as building blocks in polymer chemistry. For instance, para-aminobenzoic acid (PABA) is a well-known intermediate in the synthesis of folate by microorganisms and has been used in sunscreens. mdpi.com Derivatives of aminobenzoic acids are explored for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. mdpi.com

Urea-based compounds are characterized by the presence of a carbonyl group flanked by two amino groups. This functional group is a key structural motif in numerous biologically active molecules and approved drugs. researchgate.net The urea moiety can act as a rigid scaffold and is an excellent hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets such as enzymes and receptors. researchgate.net This has led to the development of a vast array of urea derivatives with applications as enzyme inhibitors, receptor antagonists, and modulators of protein-protein interactions.

The subject of this article, this compound, therefore, combines the structural features of both these important classes. The benzoic acid portion provides a site for ionic interactions and potential for further derivatization, while the urea linkage introduces the capacity for strong hydrogen bonding. The cyclohexyl group adds a lipophilic character to the molecule, which can influence its solubility, membrane permeability, and binding to hydrophobic pockets in biological targets.

Table 1: Key Structural Features of this compound

FeatureDescriptionPotential Significance
Benzoic Acid Moiety A benzene ring substituted with a carboxylic acid group.Provides acidity, a site for salt formation and esterification, and a scaffold for aromatic interactions.
Urea Linkage A carbonyl group bonded to two nitrogen atoms.Acts as a hydrogen bond donor and acceptor, contributing to binding with biological macromolecules.
Cyclohexyl Group A saturated six-membered carbon ring.Introduces lipophilicity, potentially influencing pharmacokinetic properties and binding to nonpolar regions of targets.
Meta-Substitution Pattern The amino and carboxyl groups are at positions 1 and 3 on the benzene ring.Influences the overall geometry and electronic properties of the molecule compared to ortho and para isomers.

Historical Perspectives on Related Compounds in Chemical Synthesis and Bioactive Molecule Discovery

The historical development of aminobenzoic acid derivatives and urea-based compounds is deeply rooted in the foundations of organic and medicinal chemistry.

The study of aminobenzoic acids gained momentum in the 19th and early 20th centuries with the growth of the synthetic dye industry. nih.gov Aniline, a primary amine, and its derivatives were key starting materials for a vast array of colorful compounds. The functionalization of benzene with both amino and carboxylic acid groups opened up new avenues for creating complex molecules. In the realm of medicine, the discovery of procaine, an ester of para-aminobenzoic acid, as a local anesthetic in the early 1900s highlighted the therapeutic potential of this class of compounds. This led to extensive research into other derivatives, many of which are still in clinical use. researchgate.net

The history of urea-based compounds in science began with a landmark event: Friedrich Wöhler's synthesis of urea from inorganic precursors in 1828. This experiment is widely regarded as a turning point in chemistry, challenging the theory of vitalism which held that organic compounds could only be produced by living organisms. nih.gov In the decades that followed, the synthetic versatility of the urea functional group was explored extensively. The discovery of the potent hypnotic and sedative properties of barbiturates, which are cyclic urea derivatives, in the early 20th century marked a significant milestone in the development of central nervous system drugs. nih.gov Subsequently, the incorporation of the urea moiety into a wide range of molecular scaffolds has led to the discovery of numerous important therapeutic agents, including anticonvulsants, antiviral agents, and anticancer drugs.

The development of ureidobenzoic acids, the direct family to which this compound belongs, is a more recent chapter in this history, emerging from the systematic exploration of structure-activity relationships in drug discovery programs.

Current Research Significance and Future Directions for the Compound and its Analogs

While specific research on this compound is not extensively documented in publicly available literature, the broader classes of aminobenzoic acid and urea derivatives continue to be highly significant in current research.

The contemporary importance of aminobenzoic acid derivatives lies in their role as versatile scaffolds for the development of new therapeutic agents. Researchers are actively exploring their potential as inhibitors of various enzymes, including cholinesterases for the treatment of Alzheimer's disease, and as antimicrobial and anticancer agents. mdpi.com The ability to modify both the amino and carboxylic acid functionalities allows for the fine-tuning of physicochemical properties and biological activity.

Urea-based compounds are at the forefront of modern drug design. The diaryl urea motif, for instance, is a key feature in many kinase inhibitors used in cancer therapy, such as sorafenib. The hydrogen-bonding capabilities of the urea group are exploited to achieve high-affinity binding to the ATP-binding site of kinases. researchgate.net Current research is focused on designing novel urea derivatives with improved selectivity and pharmacokinetic profiles for a wide range of diseases.

For This compound and its analogs, future research could explore several promising directions:

Enzyme Inhibition: Given the prevalence of urea and benzoic acid moieties in enzyme inhibitors, this compound could be screened against various enzymatic targets, such as proteases, kinases, and carboxypeptidases.

Antimicrobial Activity: The combination of aromatic and lipophilic groups suggests potential for antimicrobial activity, an area where new scaffolds are urgently needed.

Materials Science: The hydrogen-bonding capabilities of the urea group could be exploited in the design of supramolecular assemblies and functional materials.

The synthesis and biological evaluation of a library of analogs with variations in the substitution pattern on the benzoic acid ring and different cyclic or acyclic amines in the urea portion would be a logical next step to establish structure-activity relationships and identify lead compounds for further development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(cyclohexylcarbamoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-13(18)10-5-4-8-12(9-10)16-14(19)15-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,17,18)(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRFUNLNOPPEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501226024
Record name Benzoic acid, 3-[[(cyclohexylamino)carbonyl]amino]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182958-43-6
Record name Benzoic acid, 3-[[(cyclohexylamino)carbonyl]amino]-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-[[(cyclohexylamino)carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Cyclohexylamino Carbonyl Amino Benzoic Acid and Its Derivatives

Primary Synthetic Pathways to the Core Chemical Scaffold

The construction of the 3-{[(cyclohexylamino)carbonyl]amino}benzoic acid core relies on established methodologies for the formation of urea (B33335) and amide bonds. The key challenge lies in the selective introduction of the cyclohexylamino and carbonylamino groups onto the benzoic acid ring.

The synthesis of benzoic acid derivatives containing urea moieties can be approached through several general strategies. One common method involves the reaction of an aminobenzoic acid with an isocyanate. For the target molecule, this would entail the reaction of 3-aminobenzoic acid with cyclohexyl isocyanate. This approach is widely used in the synthesis of N,N'-disubstituted ureas and offers a direct route to the desired product.

Alternatively, a Curtius rearrangement of a benzoic acid derivative can be employed to generate an isocyanate in situ, which can then be reacted with an amine. For instance, a suitably protected 3-carboxybenzoyl azide (B81097) could be rearranged to the corresponding isocyanate, followed by reaction with cyclohexylamine (B46788). Another approach involves the reaction of a primary amine with potassium cyanate (B1221674) to form a urea, a method that has been demonstrated for the synthesis of various N-substituted ureas researchgate.net.

A more recent development involves the synthesis of urea-functionalized materials, which can provide insights into the formation of the urea linkage on a solid support. For example, a urea–benzoic acid functionalized ligand has been synthesized by reacting 4-aminobenzoic acid with 3-isocyanatopropyltriethoxysilane (B1197299) nih.gov. This highlights the reactivity of the amino group of aminobenzoic acids towards isocyanates.

The following table summarizes some general synthetic strategies for urea-containing compounds.

Starting MaterialsReagentsProductReference
Primary Amine, Potassium Isocyanate1M HCl (aq)N-substituted urea researchgate.net
4-Aminobenzoic acid, 3-IsocyanatopropyltriethoxysilaneSolvent-free(OEt)3Si(CH2)3–urea–benzoic acid nih.gov
Primary AmidesPhenyliodine diacetate, Ammonia sourceN-substituted ureas organic-chemistry.org
Urea, CyclohexylamineWater, RefluxN-cyclohexylurea google.com

The most direct and specific method for the synthesis of this compound involves the nucleophilic addition of the amino group of 3-aminobenzoic acid to the electrophilic carbonyl carbon of cyclohexyl isocyanate. The reaction mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 3-amino group of 3-aminobenzoic acid attacks the carbonyl carbon of cyclohexyl isocyanate.

Proton Transfer: A proton is transferred from the nitrogen of the former amino group to the nitrogen of the former isocyanate group, leading to the formation of the stable urea linkage.

This reaction is typically carried out in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, at room temperature. The reaction is generally high-yielding and proceeds with high selectivity.

An alternative, though less direct, pathway would be to start with 3-nitrobenzoic acid. The carboxylic acid could be protected as an ester, followed by reduction of the nitro group to an amine. The resulting 3-aminobenzoate (B8586502) ester could then be reacted with cyclohexyl isocyanate as described above. Finally, deprotection of the carboxylic acid would yield the target compound. This multi-step approach allows for greater control over the reaction conditions and may be necessary if the free carboxylic acid interferes with the urea formation step.

Advanced Strategies for Derivatization and Analog Synthesis

The core structure of this compound offers several sites for modification, allowing for the synthesis of a diverse range of analogs for various applications, including the development of chemical probes and the study of structure-activity relationships.

The carboxylic acid group is a versatile handle for further functionalization. It can be readily converted into esters, amides, or other functional groups to attach probes or to conjugate the molecule to larger biomolecules.

Esterification: The carboxylic acid can be esterified under various conditions. The Mitsunobu reaction, using triphenylphosphine (B44618) and a dialkyl azodicarboxylate, has been shown to be an effective method for the esterification of benzoic acids with phenols researchgate.net. Another approach involves the use of solid acid catalysts, such as phosphoric acid-modified montmorillonite (B579905) K10 clay, for the solvent-free esterification of substituted benzoic acids with alcohols ijstr.org. Triphenylphosphine dibromide can also be used as a one-pot esterification reagent unc.edu.

Amide Bond Formation: The carboxylic acid can be coupled with amines to form amides. This is typically achieved using a coupling agent to activate the carboxylic acid. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) ajchem-a.comgrowingscience.com. These methods allow for the formation of amide bonds under mild conditions and are compatible with a wide range of functional groups.

The following table provides a summary of methods for the functionalization of the carboxylic acid moiety.

FunctionalizationReagentsProductReference
EsterificationTriphenylphosphine, Dialkyl azodicarboxylate, PhenolPhenyl ester researchgate.net
EsterificationMontmorillonite K10, AlcoholAlkyl ester ijstr.org
EsterificationTriphenylphosphine dibromide, AlcoholAlkyl ester unc.edu
Amide FormationDCC, DMAP, AmineAmide ajchem-a.com
Amide FormationHATU, DIPEA, AmineAmide growingscience.com

The cyclohexyl ring provides another avenue for structural diversification. Modifications to this ring can influence the compound's lipophilicity, conformational preferences, and interactions with biological targets.

One approach to modifying the cyclohexyl ring is to start with a substituted cyclohexylamine in the initial urea formation step. A wide variety of substituted cyclohexylamines are commercially available or can be synthesized, allowing for the introduction of various functional groups such as alkyl, hydroxyl, or amino groups onto the cyclohexyl ring.

Alternatively, the cyclohexyl ring can be modified after the core structure has been assembled. For example, microbial dihydroxylation has been used to introduce hydroxyl groups onto a benzoic acid-derived cyclohexanecarboxylic acid, demonstrating a method for functionalizing a pre-existing cyclohexane (B81311) ring nih.gov. While this specific example is not on a urea-containing compound, the principle could potentially be adapted.

A variety of substituted benzoic acids can be prepared through methods such as the oxidation of substituted toluenes google.com. For instance, halogenated and nitro-substituted benzoic acids are important intermediates in organic synthesis. The introduction of substituents at different positions on the aromatic ring can be used to probe the electronic requirements for a particular biological activity and to fine-tune the physicochemical properties of the molecule. For example, the synthesis of various 4-substituted 3-alkylamino-5-sulfamoylbenzoic acids has been reported to explore their diuretic properties nih.gov.

Application of Multicomponent Reactions (e.g., Passerini, Ugi) in Ligand Discovery

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in medicinal chemistry and drug discovery for the rapid generation of diverse libraries of complex molecules from simple starting materials. nih.gov Among these, the Passerini and Ugi reactions are particularly prominent isocyanide-based MCRs that enable the construction of molecules with a high degree of structural diversity, making them ideal for the discovery of new biologically active ligands. nih.gov

The Ugi four-component reaction (Ugi-4CR) involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. mdpi.com This reaction is highly valued for its modularity, allowing for independent variation of each of the four components, and its high atom economy, with water being the only byproduct. nih.gov The resulting bis-amide scaffolds are of significant interest in medicinal chemistry. nih.gov

A key strategy in ligand discovery involves utilizing the Ugi reaction to rapidly explore the structure-activity relationship (SAR) around a hit compound identified from high-throughput screening. nih.gov For instance, in the development of inhibitors for mutant isocitrate dehydrogenase-1 (IDH1), a target in oncology, the Ugi reaction was employed to systematically modify a phenyl-glycine scaffold. This approach allowed for the efficient synthesis of a library of analogs to probe the key structural requirements for biological activity. nih.gov

While the Passerini reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide, is less utilized than the Ugi reaction in this context, it still offers a valuable method for creating diverse molecular libraries. nih.govmdpi.com The ester functionality in the Passerini product can sometimes be a point of metabolic instability, but recent studies have shown that strategic design can lead to hydrolytically stable α-acyloxy carboxamides suitable for drug development. nih.gov

In the context of synthesizing derivatives of this compound, the Ugi reaction presents a particularly attractive approach. By employing a suitably functionalized 3-aminobenzoic acid derivative as the carboxylic acid component, cyclohexylamine as the amine component, an appropriate isocyanide, and a carbonyl compound, a library of compounds centered around the desired ureidobenzoic acid core can be generated.

For example, a hypothetical combinatorial library synthesis using the Ugi reaction to generate ligands based on a scaffold related to this compound could be designed as follows:

Table 1: Hypothetical Ugi Reaction Components for Library Synthesis

ComponentReactant 1Reactant 2Reactant 3
Amine CyclohexylamineAnilineBenzylamine
Carboxylic Acid 3-Isocyanatobenzoic acid3-Aminobenzoic acid4-Isocyanatobenzoic acid
Carbonyl Compound FormaldehydeBenzaldehydeAcetone
Isocyanide tert-Butyl isocyanideCyclohexyl isocyanideBenzyl isocyanide

The resulting library of compounds could then be screened against a specific biological target, such as a protein kinase, to identify novel inhibitors. The structural diversity generated through the Ugi reaction would provide valuable data for understanding the SAR and for optimizing the initial hits into potent and selective ligands. While specific research detailing the synthesis of this compound itself via a Passerini or Ugi reaction for ligand discovery is not extensively documented in the reviewed literature, the principles of these reactions strongly support their applicability for this purpose. The versatility of MCRs allows for the systematic exploration of chemical space around this scaffold, which is a crucial step in modern drug discovery. nih.gov

Spectroscopic and Advanced Analytical Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-{[(cyclohexylamino)carbonyl]amino}benzoic acid by providing information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule:

Aromatic Protons: The protons on the 1,3-disubstituted benzene (B151609) ring would appear in the characteristic aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern would lead to a complex splitting pattern (multiplets).

Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton of the -COOH group would be observed far downfield, generally above δ 10.0 ppm.

Urea (B33335) N-H Protons: Two distinct signals for the two N-H protons of the urea linkage are expected. Their chemical shifts can vary but are typically found in the δ 5.0-9.0 ppm range and may appear as broad singlets or multiplets depending on coupling.

Cyclohexyl Protons: The protons on the cyclohexyl ring would produce a series of complex, overlapping multiplets in the upfield aliphatic region (approximately δ 1.0-3.8 ppm). The proton attached to the nitrogen (the methine proton) would be the most downfield of this group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, with expected signals for:

Carbonyl Carbons: Two signals in the downfield region (δ 160-180 ppm) corresponding to the carboxylic acid carbon and the urea carbonyl carbon.

Aromatic Carbons: Six signals in the δ 110-150 ppm range for the carbons of the benzene ring. Carbons attached to substituents will have different chemical shifts than those bonded only to hydrogen.

Cyclohexyl Carbons: Signals for the six carbons of the cyclohexyl ring would appear in the upfield region (δ 20-60 ppm).

Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity Assessment

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide insights into its structure through fragmentation patterns. For this compound (Molecular Formula: C₁₄H₁₈N₂O₃), the monoisotopic mass is 262.13174 Da. uni.lu

High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also aid in identification. uni.lu

Adduct IonPredicted m/z
[M+H]⁺263.13902
[M+Na]⁺285.12096
[M-H]⁻261.12446
[M+K]⁺301.09490
[M+NH₄]⁺280.16556

This data is based on predicted values. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Properties

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands:

O-H Stretch: A very broad band from approximately 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is broadened due to hydrogen bonding. docbrown.info

N-H Stretch: One or two sharp to moderately broad bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the urea moiety.

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the cyclohexyl group appear just below 3000 cm⁻¹.

C=O Stretch: Two distinct, strong absorption bands for the carbonyl groups. The carboxylic acid C=O stretch is expected around 1700-1680 cm⁻¹, while the urea C=O stretch typically appears at a lower wavenumber, around 1660-1630 cm⁻¹. docbrown.info

C-N Stretch & N-H Bend: These vibrations contribute to the fingerprint region of the spectrum, typically between 1500 and 1600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum is dominated by the substituted benzene ring. Benzoic acid derivatives typically exhibit three main absorption bands. researchgate.net For 3-aminobenzoic acid, absorption maxima are observed at 194 nm, 226 nm, and 272 nm. sielc.com The spectrum of this compound is expected to be similar, with absorption maxima (λ_max) in the UV region, likely showing a primary absorption band around 230 nm and a secondary band near 270-280 nm, corresponding to π→π* transitions within the aromatic system. researchgate.netmasterorganicchemistry.com

Chromatographic Methods for Research-Grade Purity and Analytical Separation

Chromatographic techniques are essential for separating the compound from impurities and for verifying its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would be most suitable.

Stationary Phase: A C18 or similar non-polar stationary phase would be effective.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (like water with an acid modifier such as formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent (such as acetonitrile (B52724) or methanol) would be employed. helixchrom.comhelixchrom.com

Detection: UV detection would be appropriate, with the wavelength set to one of the compound's absorption maxima (e.g., ~230 nm or ~270 nm) for optimal sensitivity. sielc.comhelixchrom.com

Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can also be highly effective for separating isomers and related acidic compounds. helixchrom.comsielc.com

Combining liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for analysis. researchgate.net The HPLC system separates the components of a mixture, and the mass spectrometer provides mass information for each separated component, allowing for positive identification. nih.govvu.edu.au For this compound, an LC-MS method would use a reversed-phase column with a mobile phase compatible with mass spectrometry (e.g., using formic acid instead of non-volatile acids like phosphoric acid). sielc.com The mass spectrometer could be operated in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ (m/z 263.14) or the deprotonated molecule [M-H]⁻ (m/z 261.12), respectively. uni.luresearchgate.net

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. This data is used to confirm that the empirical formula matches the theoretical composition, thereby verifying the compound's stoichiometry. For this compound (C₁₄H₁₈N₂O₃), the theoretical elemental composition can be calculated.

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage (%)
CarbonC12.01114168.15464.11%
HydrogenH1.0081818.1446.92%
NitrogenN14.007228.01410.68%
OxygenO15.999347.99718.31%
Total 262.309 100.00%

Calculated based on the molecular formula C₁₄H₁₈N₂O₃.

Experimental values obtained for a pure sample should align closely with these theoretical percentages, typically within ±0.4%.

Investigations into Biological Activities and Molecular Mechanisms

In Vitro Enzyme Inhibition and Modulatory Studies

Effects on Cholinesterase Enzymes (Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of aminobenzoic acid have been synthesized and evaluated for their potential to inhibit cholinesterase enzymes, which are key targets in the management of neurodegenerative diseases. A study on a series of 2-, 3-, and 4-aminobenzoic acid derivatives demonstrated that some of these compounds exhibit significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) researchgate.net. For instance, one of the synthesized compounds showed the highest inhibition potential against acetylcholinesterase with an IC50 value of 1.66 ± 0.03 µM, while another compound was most potent against butyrylcholinesterase with an IC50 value of 2.67 ± 0.05 µM researchgate.net.

Similarly, research into hydroxybenzoic acids has also revealed their potential as acetylcholinesterase inhibitors nih.gov. Furthermore, novel 9-amino-1,2,3,4-tetrahydroacridine derivatives incorporating an iodobenzoic acid moiety have been shown to interact with both AChE and BChE, with some compounds exhibiting stronger inhibition than the reference drug tacrine nih.gov.

Table 1: Cholinesterase Inhibitory Activity of Selected Benzoic Acid Derivatives

Compound Type Enzyme IC50 Value (µM)
Aminobenzoic acid derivative Acetylcholinesterase 1.66 ± 0.03
Aminobenzoic acid derivative Butyrylcholinesterase 2.67 ± 0.05
9-amino-1,2,3,4-tetrahydroacridine derivative with iodobenzoic acid (Compound 3f) Acetylcholinesterase 0.0312

This table presents data for derivatives of benzoic acid and should not be directly attributed to 3-{[(cyclohexylamino)carbonyl]amino}benzoic acid.

Modulation of Neuraminidase Activity

Benzoic acid derivatives have been a focus of research for the development of influenza neuraminidase inhibitors. Neuraminidase is a crucial enzyme for the release and spread of the influenza virus from infected cells semanticscholar.org. A study on a series of newly synthesized benzoic acid derivatives identified a compound, termed NC-5, with antiviral activity against influenza A viruses nih.gov. This compound, 4-(2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-l-yl)-3-(5-cyclohexyl-4H-1,2,4-triazol-3-yl)amino)benzoic acid, was found to inhibit neuraminidase activity, which may contribute to its influence on virus release nih.gov. The 50% effective concentrations (EC50) for H1N1 and an oseltamivir-resistant strain were 33.6 μM and 32.8 μM, respectively nih.gov. Other research has also explored hydrophobic benzoic acids as inhibitors of influenza neuraminidase, with some compounds showing potent inhibitory activity nih.gov.

Table 2: Neuraminidase Inhibitory Activity of a Selected Benzoic Acid Derivative

Compound Virus Strain EC50 (µM)
NC-5 H1N1 33.6

This table presents data for a specific benzoic acid derivative and should not be directly attributed to this compound.

Inhibition of Soluble Epoxide Hydrolase (sEH)

While no direct studies on this compound and soluble epoxide hydrolase (sEH) were identified, a structurally related compound, trans-4-[4-(3-adamantan-1-ylureido)-cyclohexyloxy]-benzoic acid (t-AUCB), is a potent sEH inhibitor nih.gov. Soluble epoxide hydrolase is involved in the metabolism of fatty acid epoxides, which play a role in blood pressure regulation and inflammation nih.gov. The inhibition of sEH is being investigated as a therapeutic strategy for conditions like hypertension and vascular inflammation brieflands.com. The development of urea-based sEH inhibitors with improved solubility and pharmacokinetic properties is an active area of research nih.gov.

Activity against Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a well-established therapeutic target for anticancer and antimicrobial agents nih.gov. Although no studies have specifically investigated the effect of this compound on DHFR, various other classes of compounds have been explored as DHFR inhibitors. For instance, benzamide derivatives of trimethoprim have been synthesized and evaluated as human DHFR inhibitors mdpi.com. These studies aim to develop new agents for cancer therapy by targeting this essential enzyme mdpi.comresearchgate.net.

Impacts on Glycosidase Enzymes (e.g., α-Glucosidase, α-Amylase)

The inhibition of glycosidase enzymes such as α-glucosidase is a therapeutic approach for managing type 2 diabetes by controlling postprandial hyperglycemia nih.gov. While there is no specific information on this compound, other benzoic acid derivatives have been investigated as α-glucosidase inhibitors. For example, a study on 1,2-benzothiazine-N-arylacetamides, which can be considered derivatives of benzoic acid, identified compounds with potent α-glucosidase inhibitory activity, with some showing greater efficacy than the standard drug acarbose nih.gov.

Other Enzymatic Target Interactions

The diverse chemical space of benzoic acid derivatives has led to the exploration of their interactions with various other enzymatic targets. For instance, certain benzoic acid derivatives have been found to exhibit retinoid activity, affecting cell differentiation and proliferation nih.gov. Additionally, some derivatives have been investigated for their antibacterial properties researchgate.netrasayanjournal.co.in. Research has also been conducted on the inhibition of tyrosinase by benzoic acid, with an IC50 value of 119 µM reported in one study nih.gov.

Receptor Binding and Ligand Activity Profiling

Interactions with Nuclear Receptors (e.g., PPARs, RARs, RXRs, FXR)

Nuclear receptors are a critical class of ligand-activated transcription factors that regulate essential biological processes such as development, metabolism, and immunity nih.gov. This family includes Peroxisome Proliferator-Activated Receptors (PPARs), Retinoic Acid Receptors (RARs), Retinoid X Receptors (RXRs), and the Farnesoid X Receptor (FXR) nih.gov. These receptors often function as heterodimers, with RXR being a common partner for many others, including RARs and PPARs nih.govresearchgate.netwikipedia.org. The binding of a ligand to a nuclear receptor can initiate a cascade of events leading to the transcription of specific genes wikipedia.org. For instance, RARs are activated by retinoic acid to regulate cell growth, differentiation, and apoptosis appchemical.com.

Despite the importance of these receptors as therapeutic targets, a thorough search of scientific databases and literature reveals no specific studies or data on the binding affinity or functional activity of this compound with PPARs, RARs, RXRs, or FXR.

Binding to Other Protein Targets (e.g., VEGFR-2, RXRα-LBD)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels, a process crucial in both normal physiology and pathological conditions like cancer mdpi.com. Ligands such as VEGF-A bind to VEGFR-2, initiating downstream signaling pathways that promote endothelial cell proliferation and migration epa.govbldpharm.com. The Retinoid X Receptor alpha ligand-binding domain (RXRα-LBD) is a component of the RXR nuclear receptor, which is critical for forming heterodimers with other receptors and modulating gene transcription cas.org.

Currently, there is no available scientific literature or experimental data detailing any direct binding interactions or activity of this compound with VEGFR-2 or the RXRα-LBD.

Cellular and Molecular Pathway Modulation

Inhibition of Inflammatory Pathways (e.g., TNFα/NFκB, IL6/STAT3, iNOS/NO)

Inflammatory pathways play a central role in the body's response to injury and infection but can lead to chronic disease when dysregulated. Key pathways include the Tumor Necrosis Factor-alpha (TNFα)/Nuclear Factor-kappa B (NFκB) and Interleukin-6 (IL6)/STAT3 signaling cascades. Activation of NFκB can trigger the release of multiple pro-inflammatory cytokines, including TNF-α and IL-6 nih.gov. The enzyme inducible nitric oxide synthase (iNOS) produces nitric oxide (NO), a significant inflammatory mediator. Inhibition of these pathways is a major goal in anti-inflammatory drug discovery epa.gov.

No research studies have been published that investigate or report on the modulatory effects of this compound on the TNFα/NFκB, IL6/STAT3, or iNOS/NO inflammatory pathways.

Regulation of Cellular Proliferation in Defined Cell Line Models

The regulation of cellular proliferation is fundamental to tissue development and homeostasis, and its dysregulation is a hallmark of cancer. The anti-proliferative effects of chemical compounds are often assessed in various cancer cell line models to determine their therapeutic potential.

A review of the available scientific literature indicates a lack of studies on the effects of this compound on cellular proliferation in any defined cell line models.

Antiglycation Activities in Biochemical Assays

Glycation is a non-enzymatic reaction between reducing sugars and proteins or lipids, which can lead to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in diabetic complications and aging. Antiglycation agents can inhibit the formation of AGEs, and their activity is often measured in biochemical assays, with compounds like aminoguanidine used as a standard reference. Benzoic acid derivatives have been noted among compounds with potential antiglycation activity.

While the general class of benzoic acid derivatives has been investigated for antiglycation properties, there are no specific published data or experimental results on the antiglycation activity of this compound from biochemical assays.

Below is an interactive table summarizing the findings for each investigated biological activity.

SectionSubsectionInvestigated Target/PathwayFinding for this compound
4.2. 4.2.1. Nuclear Receptors (PPARs, RARs, RXRs, FXR)No data available
4.2.2. Other Protein Targets (VEGFR-2, RXRα-LBD)No data available
4.3. 4.3.1. Inflammatory Pathways (TNFα/NFκB, IL6/STAT3, iNOS/NO)No data available
4.3.2. Cellular Proliferation in Cell LinesNo data available
4.3.3. Antiglycation ActivitiesNo data available

Antioxidant Properties and Reactive Oxygen Species Scavenging

Benzoic acid and its derivatives have been investigated for their antioxidant properties, which are often linked to their therapeutic effects. researchgate.net The cellular and tissue damage caused by reactive oxygen species (ROS) is a critical factor in many chronic diseases. nih.govnih.gov ROS can lead to the peroxidation of polyunsaturated fatty acids in cell membranes, which then break down into reactive carbonyl species (RCS), further contributing to cellular damage. nih.govnih.govmdpi.com Consequently, compounds that can scavenge these reactive species are of significant therapeutic interest.

The antioxidant mechanism of benzoic acid derivatives can contribute to their biological activities, such as in the management of sickle cell disease, where oxidative stress plays a role. researchgate.net While some studies suggest that the antisickling property of certain extracts containing benzoic acid derivatives may not be solely dependent on their antioxidant activity, the capacity to mitigate oxidative damage is considered a beneficial feature. researchgate.net The development of scavengers for reactive species is a therapeutic strategy to lessen the adverse effects of ROS. nih.govnih.govresearchgate.net Benzoic acid-derived nitrones, for example, have been shown to prevent oxidative stress induced by chemicals like t-BHP in differentiated SH-SY5Y cells, highlighting their cytoprotective and neuroprotective potential. nih.gov This suggests that the core benzoic acid structure can be modified to enhance its capacity to combat oxidative damage.

Preclinical Biological Assessments (In Vitro and Non-Human In Vivo Models, Mechanistic Focus)

Derivatives of benzoic acid have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. researchgate.net The lipophilic nature of these acids allows them to interfere with the active uptake of amino and oxo acids in bacteria such as Escherichia coli and Bacillus subtilis. researchgate.net The mechanism of antibacterial action for benzoic acid involves the transport of acid through the release of H+ ions into the bacterial cytoplasm, which disrupts the cell's homeostasis. researchgate.net

Antibacterial Activity: Studies have shown that the substitution pattern on the benzoic acid ring significantly influences antibacterial efficacy. For instance, while benzoic acid itself shows strong activity against E. coli O157, the addition of a hydroxyl or methoxyl substituent can weaken this effect, with some exceptions depending on the position of the substituent. nih.gov Hybrid molecules linking amoxicillin with benzoic acid derivatives have been synthesized, showing improved activity against Salmonella species and even methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Specifically, the hybrid with p-nitrobenzoic acid was effective against MRSA with a Minimum Inhibitory Concentration (MIC) of 64 μg/ml, an improvement over amoxicillin alone (MIC = 128 μg/ml). nih.gov Other research has identified pyrazole derivatives of benzoic acid as potent agents against Gram-positive staphylococci and enterococci, with MIC values as low as 0.78 μg/mL. mdpi.com

Antifungal Activity: The antifungal potential of benzoic acid derivatives has been confirmed against various phytopathogenic fungi. nih.govnih.gov Compounds isolated from Piper cumanense were active against fungi, particularly those of the Fusarium genus. nih.gov In another study, benzoic acid derivatives showed strong activity against Moniliophthora roreri, a fungus affecting cocoa crops. nih.gov The presence of prenylated chains and a carboxyl group was found to be important for this activity. nih.gov Furthermore, novel derivatives of carnosic acid containing a triazole moiety have been synthesized and tested against Candida albicans and Cryptococcus neoformans, with several compounds showing significant growth inhibition. mdpi.com

Antiviral Activity: Research into the antiviral properties of this class of compounds has also yielded promising results. A specific benzoic acid derivative, NC-5, was found to possess potent antiviral activity against influenza A virus strains, including H1N1, H3N2, and an oseltamivir-resistant H1N1 mutant. nih.govnih.gov NC-5 acts by inhibiting the viral neuraminidase, which affects the release of new virus particles. nih.govnih.gov The 50% effective concentrations (EC50) for H1N1 and the oseltamivir-resistant strain were 33.6 μM and 32.8 μM, respectively. nih.govnih.gov In mouse models, oral administration of NC-5 provided significant protection against infection with both wild-type and resistant influenza strains. nih.govnih.gov

Compound/Derivative ClassMicroorganismActivity/Result
Amoxicillin-p-nitrobenzoic acid hybridMethicillin-resistant S. aureus (MRSA)MIC = 64 μg/ml nih.gov
Benzoic AcidE. coli O157MIC = 1 mg/mL nih.gov
4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid DerivativesStaphylococci and EnterococciMIC values as low as 0.78 μg/mL mdpi.com
Benzoic acid derivative (NC-5)Influenza A virus (H1N1)EC50 = 33.6 μM nih.govnih.gov
Benzoic acid derivative (NC-5)Oseltamivir-resistant Influenza A virus (H1N1-H275Y)EC50 = 32.8 μM nih.govnih.gov
Prenylated Benzoic Acid DerivativesMoniliophthora roreri (fungus)Strong antifungal activity nih.gov

The benzoic acid scaffold is present in several established antineoplastic drugs and continues to be a focus of research for developing new anticancer agents. preprints.orgnih.gov Derivatives of this compound have shown antiproliferative activity against a variety of human cancer cell lines through diverse mechanisms of action.

One area of investigation involves the design of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives as inhibitors of carbonic anhydrase (CA) isoforms IX and XII, which are transmembrane enzymes associated with tumors. nih.gov Certain synthesized quinazolines were selected by the National Cancer Institute (NCI) for in vitro anti-proliferative screening against 59 human cancer cell lines, demonstrating the potential of this structural class. nih.gov

Other synthetic derivatives have been evaluated for their cytotoxicity against specific cancer cell lines. For example, a 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid derivative showed potent in vitro antitumor activity against a human cervical cancer cell line with an IC50 value of 17.84 µM, reportedly through the inhibition of Histone Deacetylase. preprints.org Another study reported that a series of 1,2,4-triazole derivatives of benzoic acid exhibited significant anticancer activity against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values as low as 15.6 µM for the MCF-7 line, by inducing apoptosis. preprints.org Synthetic oleanolic acid derivatives, which can incorporate benzoic acid moieties, have also been shown to reduce the proliferation of various human cancer cell lines and decrease tumor burden in murine models of melanoma, leukemia, lung, breast, and prostate cancer. mdpi.com The mechanism for these compounds often involves the inhibition of NF-κB and activation of the Nrf2 pathway. mdpi.com

Compound/Derivative ClassCancer Cell LineActivity/Result (IC50)Proposed Mechanism
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman cervical cancer17.84 µM preprints.orgHistone Deacetylase inhibition preprints.org
1,2,4-triazole benzoic acid derivative (Compound 14)MCF-7 (Breast adenocarcinoma)15.6 µM preprints.orgApoptosis induction preprints.org
1,2,4-triazole benzoic acid derivative (Compound 2)MCF-7 (Breast adenocarcinoma)18.7 µM preprints.orgApoptosis induction preprints.org
Gallic acid–stearylamine conjugateA431 (Human squamous cancer)100 µg/ml preprints.orgNot specified
2-Aryl-quinazolin-4-yl aminobenzoic acid derivatives59 human cancer cell linesSelected for NCI screening nih.govCarbonic Anhydrase IX/XII inhibition nih.gov

Benzoic acid derivatives have emerged as promising candidates for the development of neuroprotective agents. nih.gov A key mechanism underlying their protective effects is the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE), which is a therapeutic target in Alzheimer's disease. nih.gov A library of benzoic acid-based amide nitrones was synthesized and screened, revealing that certain tert-butyl derivatives were effective, non-competitive inhibitors of AChE. nih.gov Compound 33 from this series was the most potent, with an IC50 of 8.3 µM. nih.gov Importantly, this compound was not cytotoxic to SH-SY5Y and HepG2 cell lines and was able to protect differentiated SH-SY5Y cells from t-BHP-induced oxidative stress. nih.gov

Another neuroprotective strategy involves disrupting the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), which is implicated in the neuronal damage seen in ischemic stroke. nih.gov A series of novel benzyloxy benzamide derivatives were developed based on a known PSD95-nNOS PPI inhibitor. nih.gov The optimized compound, 29 (LY836), demonstrated improved neuroprotective activity against glutamate-induced damage in primary cortical neurons and showed good pharmacokinetic properties. nih.gov In a rat model of middle cerebral artery occlusion, this compound significantly reduced infarct size and neurological deficits, suggesting its potential as a treatment for ischemic stroke. nih.gov Furthermore, studies using zebrafish embryos have shown that benzoic acid can ameliorate the neurotoxic effects of valproic acid, a compound used to model autism, by improving the oxidant-antioxidant balance and restoring the expression of autism-related genes. researchgate.net

A significant area of research for benzoic acid derivatives has been in the development of anti-sickling agents for the treatment of sickle cell disease (SCD). SCD is a genetic disorder where abnormal hemoglobin (HbS) polymerizes under low oxygen conditions, causing red blood cells to become rigid and sickle-shaped. phcogrev.com Benzoic acid derivatives have been identified as a class of compounds that can inhibit this polymerization process. researchgate.netresearchgate.net

The design of these agents often involves molecular modeling to create structures that can interact with specific amino acid residues near the mutation site on the HbS molecule. nih.gov The goal is to stabilize the deoxygenated form of hemoglobin and prevent it from forming the polymers that lead to sickling. researchgate.netnih.gov Strong electron-donating groups attached to the benzene (B151609) ring with moderate lipophilicity are features associated with potent antisickling activity.

Numerous in vitro studies have validated the anti-sickling properties of various benzoic acid derivatives. Compounds such as p-hydroxybenzoic acid, vanillic acid, and syringic acid have been shown to reduce the percentage of sickled red blood cells and inhibit hemoglobin polymerization in blood samples from SCD patients. researchgate.netacademicjournals.org For example, p-hydroxybenzoic acid has been used as a positive control in assays and demonstrates significant sickling inhibition. academicjournals.org The anti-sickling activity of these compounds is often dose-dependent. researchgate.net The mechanism is believed to involve direct binding to deoxyhemoglobin S, which interferes with the polymerization process. nih.gov This class of compounds represents a promising avenue for the development of novel therapies to manage the debilitating effects of sickle cell disease. nih.gov

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of the Impact of Benzoic Acid Substitutions on Biological Activity

The benzoic acid portion of the molecule serves as a crucial anchor for receptor binding, and its electronic properties can be finely tuned through substitution on the aromatic ring. The nature and position of these substituents significantly influence the compound's acidity (pKa) and its ability to engage in various non-covalent interactions, such as hydrogen bonds, ionic interactions, and π-stacking.

The acidity of the carboxylic acid group is a key determinant of the molecule's ionization state at physiological pH, which in turn affects its binding affinity and membrane permeability. Substituents that are electron-withdrawing (e.g., -NO₂, -CN, -Cl) increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion. nih.gov Conversely, electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) decrease acidity. nih.gov This modulation of acidity directly impacts the strength of ionic interactions between the carboxylate group and positively charged residues (e.g., arginine, lysine) in a target's binding pocket. Studies on substituted benzoic acids binding to proteins like bovine serum albumin have confirmed that the electron-density distribution in the aromatic ring has a crucial influence on binding affinity. nih.gov For meta- and para-substituted acids, a good correlation often exists between the binding constants and the Hammett constants of the substituents, quantifying these electronic effects. nih.gov

The table below illustrates the effect of various substituents on the pKa of benzoic acid, providing a general principle for how modifications to this ring can alter its electronic character and, consequently, its biological activity.

Substituent (at para-position)Electron EffectRepresentative pKaChange in Acidity
-OCH₃Donating4.47Decreased
-CH₃Donating4.37Decreased
-HNeutral4.20Baseline
-ClWithdrawing3.99Increased
-CNWithdrawing3.55Increased
-NO₂Withdrawing3.44Increased

Data is illustrative of general chemical principles.

Beyond purely electronic effects, the size and nature of the substituent also introduce steric factors and the potential for additional contact points. A bulky substituent might enhance binding by occupying a complementary pocket or cause a steric clash that reduces affinity. The strategic placement of substituents can therefore optimize interactions within the binding site of a specific biological target. nih.gov

Significance of the Cyclohexyl Moiety in Molecular Recognition and Binding

The cyclohexyl group is a non-polar, bulky aliphatic moiety that primarily contributes to the molecule's interaction with hydrophobic pockets within a target protein. nih.govresearchgate.net Hydrophobic interactions are a major driving force for ligand-protein binding, where the exclusion of water molecules from the binding interface provides a significant thermodynamic advantage. ajrconline.org The size, shape, and conformational flexibility of the cyclohexyl ring are critical for achieving optimal van der Waals contacts within these lipophilic regions.

SAR studies on related urea-based compounds have demonstrated a clear preference for bulky, aliphatic ring systems at this position for potent biological activity. nih.gov For instance, in a series of anti-tuberculosis agents, replacing a larger adamantyl group with a cyclohexyl ring decreased activity, while further reduction to a cyclopentyl ring caused an even more significant drop in potency. nih.gov This suggests that the volume and surface area of the hydrophobic group are crucial and must be appropriately matched to the dimensions of the receptor's pocket.

Interestingly, in some contexts, replacing a phenyl ring with a cyclohexyl group has been shown to not profoundly alter activity, indicating that for certain targets, this part of the molecule engages in non-specific hydrophobic interactions rather than specific π-stacking interactions. ucla.edu However, the orientation of the cyclohexyl ring can be critical. In its low-energy chair conformation, the equatorial and axial substituents provide a defined three-dimensional structure that can be precisely oriented to form favorable interactions, such as pi-interactions between the C-H bonds of the ring and the face of an aromatic amino acid residue like tyrosine. researchgate.net The importance of the cyclohexyl group has been further highlighted in studies where its replacement by a functionalized piperidine (B6355638) ring led to a dramatic drop in receptor affinity, underscoring its essential role in maintaining the binding conformation. nih.gov

Role of the Urea (B33335) Linkage in Orienting for Target Interactions

The urea linkage (-NH-CO-NH-) is a cornerstone of the molecule's design, acting as a rigid and structurally important pharmacophore. It is not merely a passive spacer but plays an active and critical role in molecular recognition through its distinct hydrogen bonding capabilities. The urea moiety possesses two N-H groups that serve as hydrogen bond donors and a carbonyl oxygen that acts as a hydrogen bond acceptor. metabolomics.se This arrangement allows the urea to form multiple, highly directional hydrogen bonds with amino acid residues in the active site of a protein, such as aspartate or lysine. metabolomics.se

This network of hydrogen bonds provides significant binding energy and specificity, anchoring the ligand in a precise orientation. The planarity and rigidity of the urea group restrict the conformational freedom of the molecule, which reduces the entropic penalty of binding and correctly positions the flanking benzoic acid and cyclohexyl groups for optimal interaction with their respective sub-pockets on the target protein. nih.gov The structural importance of this linkage is highlighted in studies where replacing the urea with an amide, thereby removing one of the N-H donor groups, resulted in a substantial (15- to 30-fold) loss of inhibitory potency. metabolomics.se

Furthermore, crystal structures of related N-benzoyl-N'-phenylurea compounds reveal that the urea's geometry is stabilized by a strong intramolecular hydrogen bond between one of the N-H protons and the adjacent benzoyl carbonyl oxygen. nih.govwikipedia.org This interaction helps to maintain a relatively flat, rigid conformation that is crucial for predictable and high-affinity binding to the biological target. nih.govwikipedia.org

Stereochemical Considerations and Enantiomeric Effects on Bioactivity

Stereochemistry is a critical factor in drug design because biological targets, such as enzymes and receptors, are chiral environments. As a result, the different enantiomers of a chiral molecule can exhibit vastly different biological activities, metabolic profiles, and toxicities. One enantiomer may bind with high affinity to a target, while the other may be significantly less active or even interact with an entirely different target.

For the parent compound 3-{[(cyclohexylamino)carbonyl]amino}benzoic acid, the molecule itself is achiral. However, stereoisomerism becomes a paramount consideration upon substitution of the cyclohexyl ring. For example, monosubstitution at any position other than C1 or C4 of the cyclohexyl ring would create a chiral center, resulting in a pair of enantiomers (R and S). Disubstitution can lead to both enantiomers and diastereomers (cis/trans isomers).

These stereoisomers would present their substituents in different spatial orientations. Given the precise three-dimensional complementarity required for effective ligand-receptor binding, it is highly probable that one stereoisomer would be significantly more active than the others. A compelling example from a related class of compounds containing a cyclohexyl group demonstrated that separate enantiomers exhibited a 7.5-fold difference in binding affinity for the σ1 receptor, underscoring the significant impact of stereochemistry on bioactivity. nih.gov Therefore, if the cyclohexyl ring were to be modified for improved activity, the synthesis and biological evaluation of individual, stereochemically pure isomers would be an essential step in the optimization process.

Pharmacophore Identification and Mapping of Key Molecular Features for Activity

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. nih.gov Based on the structure-activity relationship data, a clear pharmacophore model for this compound and its analogs can be defined. This model consists of three key features arranged in a specific spatial orientation:

An Aromatic Ring with an Acidic Center: This feature, represented by the benzoic acid moiety, serves as a key interaction point. The aromatic ring can participate in π-π stacking or hydrophobic interactions, while the carboxylate group provides a critical hydrogen bond accepting and/or ionic interaction site. The position of the carboxylate group relative to the urea linker is crucial for correct alignment with complementary residues on the target protein.

A Central Hydrogen-Bonding Scaffold: The urea linkage functions as the central rigid element that is essential for high-affinity binding. Its key pharmacophoric features are the two hydrogen bond donors (N-H groups) and one hydrogen bond acceptor (C=O group). This unit rigidly orients the other pharmacophoric groups and forms strong, directional interactions that anchor the ligand in the binding site. metabolomics.senih.gov

A Hydrophobic/Aliphatic Group: The cyclohexyl moiety provides a bulky, hydrophobic feature that occupies a lipophilic pocket in the target protein. nih.gov The size and shape of this group are critical for maximizing van der Waals and hydrophobic interactions.

The spatial relationship between these three points—the acidic center, the hydrogen-bonding scaffold, and the hydrophobic region—constitutes the essential pharmacophore. Any new ligand designed to interact with the same target would need to present these features with similar spacing and geometry to retain or enhance biological activity.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO, MEP) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the optimized geometry and electronic structure of 3-{[(cyclohexylamino)carbonyl]amino}benzoic acid. researchgate.net These calculations provide valuable information about the molecule's stability and reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of molecular reactivity; a smaller gap suggests that the molecule is more reactive as electrons can be easily excited to a higher energy level. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) map is another crucial output of quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. researchgate.netsemanticscholar.org For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and carbonyl groups, indicating sites prone to electrophilic attack, while positive potential might be associated with the amine hydrogens, marking them as sites for nucleophilic interaction. semanticscholar.orgresearchgate.net

Table 1: Key Parameters from Quantum Chemical Calculations
ParameterSignificanceTypical Application for this compound
HOMO EnergyIndicates electron-donating abilityPredicting interactions with electron-accepting sites on a biological target
LUMO EnergyIndicates electron-accepting abilityPredicting interactions with electron-donating residues in a receptor
HOMO-LUMO Gap (ΔE)Indicator of chemical reactivity and kinetic stability researchgate.netAssessing the molecule's overall reactivity and potential for chemical reactions
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts sites for intermolecular interactions researchgate.netIdentifying regions for hydrogen bonding and electrostatic interactions with a target protein

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). researchgate.net This method is instrumental in understanding the binding mode of this compound within the active site of a biological target. The simulation places the flexible ligand into the binding site of a rigid or flexible receptor and scores the different poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov

For derivatives of benzoic acid, docking studies have been crucial in elucidating interactions with various enzymes. nih.govnih.gov These simulations can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. researchgate.net For instance, the carboxyl group of the benzoic acid moiety could form hydrogen bonds with polar residues, while the cyclohexyl group might fit into a hydrophobic pocket within the receptor's active site. The urea (B33335) linkage provides additional hydrogen bond donor and acceptor sites, further anchoring the ligand. Understanding these specific interactions is vital for structure-based drug design. researchgate.net

Table 2: Illustrative Molecular Docking Results
ParameterDescriptionExample Finding for a Benzoic Acid Derivative
Binding Energy (kcal/mol)Estimated free energy of binding; more negative values indicate stronger binding-8.5 kcal/mol, suggesting stable binding within the target's active site
Hydrogen BondsSpecific electrostatic interactions between H-bond donors and acceptorsCarboxyl group forms H-bonds with Lysine and Arginine residues
Hydrophobic InteractionsInteractions between nonpolar groupsCyclohexyl or phenyl ring interacts with Leucine, Valine, and Phenylalanine residues
Interacting ResiduesList of amino acids in the binding site that are in close contact with the ligandAsp197, Glu233, Trp59 researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds. dergipark.org.tr

The process involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's structure, such as physicochemical properties (e.g., logP for lipophilicity), electronic properties (e.g., dipole moment), and topological or 3D features. dergipark.org.trnih.gov Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build an equation that correlates these descriptors with the observed biological activity (e.g., pIC50). dergipark.org.tr

For benzoylamino benzoic acid derivatives, QSAR studies have revealed that properties like hydrophobicity, molar refractivity, and the presence of specific functional groups can significantly influence their inhibitory activity. nih.gov A QSAR model for analogs of this compound could help in identifying which structural modifications—such as substitutions on the cyclohexyl or benzoic acid rings—are likely to enhance biological activity. researchgate.net

Table 3: Components of a QSAR Model
ComponentDescriptionExample in a Hypothetical QSAR Equation
Dependent VariableThe biological activity being modeled (e.g., pIC50)pIC50
Independent Variables (Descriptors)Calculated properties of the molecules (e.g., physicochemical, steric, electronic)ClogP (lipophilicity), Molar Refractivity (MR), Dipole Moment
Mathematical EquationRelates the descriptors to the activitypIC50 = 0.5 * ClogP + 0.2 * MR - 0.1 * Dipole + 4.2
Statistical ValidationMetrics to assess the model's predictive power (e.g., r², q²)r² > 0.6 (goodness-of-fit), q² > 0.5 (predictive ability)

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. arabjchem.org MD simulations are used to study the conformational flexibility of this compound, assess the stability of its complex with a target protein, and analyze the dynamics of the binding process. nih.gov

In a typical MD simulation, the docked ligand-protein complex is placed in a simulated physiological environment (a box of water molecules and ions). The forces between all atoms are calculated, and Newton's laws of motion are used to predict their positions and velocities over a short time step. Repeating this process for millions of steps allows for the observation of the system's behavior over nanoseconds or even microseconds. samipubco.com

Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand. arabjchem.org These simulations can confirm the stability of interactions predicted by docking and provide insights into how the ligand and protein adapt to each other upon binding. samipubco.com

Table 4: Key Analyses in Molecular Dynamics Simulations
AnalysisDescriptionInsight Gained
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over timeIndicates the stability of the ligand in the binding pocket and the overall protein structure
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual atoms or residues around their average positionIdentifies flexible or rigid regions of the protein and ligand
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds over the simulation timeDetermines the stability and persistence of key hydrogen bond interactions
Binding Free Energy Calculation (e.g., MM/GBSA)Estimates the free energy of binding from the simulation trajectoryProvides a more accurate prediction of binding affinity compared to docking scores

In Silico Screening and Virtual Ligand Design for Analog Development

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach is a cost-effective and rapid way to narrow down a vast chemical space to a manageable number of promising candidates for further experimental testing.

Virtual screening can be ligand-based or structure-based. Ligand-based methods search for molecules in a database that are similar to a known active compound. Structure-based virtual screening, on the other hand, uses docking to assess the binding of a large number of compounds to the 3D structure of the target protein.

Following the identification of initial "hits" from virtual screening, virtual ligand design can be employed to develop analogs with improved properties. This involves making targeted chemical modifications to the hit compound—in this case, this compound—to enhance its binding affinity, selectivity, or pharmacokinetic properties. The newly designed analogs are then evaluated computationally (e.g., via docking and MD simulations) before being selected for chemical synthesis. This iterative cycle of design, evaluation, and refinement is a cornerstone of modern computer-aided drug design. arabjchem.org

Table 5: Common In Silico Screening and Design Techniques
TechniquePrincipleApplication in Analog Development
Structure-Based Virtual Screening (SBVS)Docking large compound libraries against a target protein structureIdentifying novel scaffolds that bind to the target of interest
Ligand-Based Virtual Screening (LBVS)Searching for molecules with structural or pharmacophoric similarity to a known active ligandFinding compounds with similar properties to this compound
Pharmacophore ModelingDefining the essential 3D arrangement of features (e.g., H-bond donors/acceptors, hydrophobic centers) required for activityGuiding the design of new analogs that retain key interaction features
Fragment-Based Ligand DesignIdentifying small molecular fragments that bind to the target and then growing or linking them to create a potent ligandBuilding novel analogs by combining fragments that bind to different sub-pockets of the target site

Derivatives and Analogues: Systematic Exploration for Enhanced Research Potential

Design and Synthesis of Novel Urea-Benzoic Acid Hybrid Compounds

The creation of hybrid compounds based on the urea-benzoic acid framework is a key strategy for developing molecules with novel properties. The design of these hybrids often involves coupling the core scaffold with other chemical moieties to create multifunctional molecules. The synthesis of such compounds typically builds upon established methodologies for urea (B33335) and amide bond formation. nih.gov

A primary synthetic route involves the reaction of a benzoic acid derivative, such as 3-aminobenzoic acid, with an appropriate isocyanate. In the case of the parent compound, 3-aminobenzoic acid would be reacted with cyclohexyl isocyanate. This reaction is generally straightforward and provides a high yield of the desired N,N'-disubstituted urea.

Alternative strategies can also be employed, particularly when avoiding the use of potentially hazardous isocyanates. These methods include the use of phosgene (B1210022) or its safer equivalents, like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). nih.gov In such a multi-step approach, 3-aminobenzoic acid could first be reacted with CDI to form an activated intermediate, which is then subsequently reacted with cyclohexylamine (B46788) to yield the final product. The presence of both a urea group and a carboxylic acid within a single molecule provides a unique combination of hydrogen bond donors and acceptors, which can be exploited in various chemical and biological contexts. nih.govrsc.org

The table below outlines common synthetic strategies for creating urea-benzoic acid hybrids.

Reaction Type Starting Material 1 Starting Material 2 Key Reagent/Intermediate Description
Isocyanate Addition3-Aminobenzoic AcidCyclohexyl isocyanate-A direct reaction where the amino group of benzoic acid attacks the electrophilic carbon of the isocyanate.
Phosgene Equivalent3-Aminobenzoic AcidCyclohexylamineN,N'-Carbonyldiimidazole (CDI)A two-step process where the amine is first activated with CDI, followed by reaction with the second amine. nih.gov
Curtius Rearrangement3-Azidocarbonylbenzoic acidCyclohexylamineHeat or UV lightThe azide (B81097) is converted into an isocyanate intermediate, which then reacts with the amine.
Lossen RearrangementBenzohydroxamic acid derivativeCyclohexylamineActivating agent (e.g., sulfonyl chloride)A hydroxamic acid is converted to an isocyanate intermediate, which subsequently reacts with an amine. nih.gov

These synthetic approaches allow for the creation of diverse libraries of hybrid compounds, enabling the systematic investigation of structure-activity relationships.

Introduction of Diverse Cyclohexyl and Related Alicyclic/Heterocyclic Substituents

Modification of the cyclohexyl moiety is a critical avenue for exploring the chemical space around the 3-{[(cyclohexylamino)carbonyl]amino}benzoic acid scaffold. Altering the size, shape, and polarity of this substituent can significantly impact the molecule's properties.

Alicyclic Analogues: The cyclohexyl ring can be replaced with other saturated carbocycles to probe the effects of ring size and conformational flexibility.

Cyclopentyl and Cycloheptyl groups: These analogues would alter the steric profile of the molecule. The cyclopentyl group is more planar and less bulky, while the cycloheptyl ring offers greater conformational flexibility.

Substituted Cyclohexyl Rings: Introducing substituents (e.g., methyl, hydroxyl, or amino groups) at various positions on the cyclohexyl ring can create stereoisomers with distinct three-dimensional shapes and add new points for hydrogen bonding or other interactions. For example, a 4-hydroxycyclohexyl group would increase the polarity of the molecule.

Heterocyclic Analogues: Replacing the cyclohexyl ring with a heterocyclic system introduces heteroatoms (such as nitrogen, oxygen, or sulfur), which can act as hydrogen bond acceptors or donors and significantly change the compound's solubility and electronic properties. nih.gov

Piperidinyl and Morpholinyl groups: These saturated heterocycles are common in medicinal chemistry. A piperidinyl group introduces a basic nitrogen atom, which could be protonated under physiological conditions, while a morpholinyl group adds a polar ether linkage.

Thiazolyl or Pyridyl groups: Introducing aromatic heterocycles would create more rigid analogues with different electronic distributions. The synthesis of such derivatives could involve reacting 3-isocyanatobenzoic acid with the corresponding heterocyclic amine.

The table below summarizes potential modifications to the cyclohexyl group.

Modification Type Example Substituent Rationale for Introduction
Alicyclic (Ring Size)Cyclopentyl, CycloheptylModulate steric bulk and conformational flexibility.
Alicyclic (Substitution)4-Methylcyclohexyl, 4-HydroxycyclohexylAlter lipophilicity, polarity, and introduce stereocenters.
Saturated HeterocyclicPiperidin-4-yl, MorpholinoethylIntroduce basic/polar centers, alter solubility.
Aromatic HeterocyclicPyridin-3-yl, Thiazol-2-ylIntroduce rigid, planar structures with distinct electronic properties. mdpi.com

Exploration of Alternative Linker Chemistries and Spacers

The urea moiety serves as a key linker, connecting the benzoic acid and cyclohexyl components. Its specific geometry and hydrogen bonding capabilities are central to the molecule's structure. Replacing this linker with bioisosteres or introducing spacers are important strategies for creating analogues.

Alternative Linkers: The urea group can be replaced by other functional groups that mimic its hydrogen-bonding pattern and structural role.

Thiourea (B124793): Replacing the carbonyl oxygen with sulfur results in a thiourea linker. This change alters the bond angles, length, and hydrogen-bonding strength, as sulfur is a poorer hydrogen bond acceptor than oxygen.

Guanidine: A guanidinium (B1211019) group would introduce a positive charge and a planar, rigid structure with multiple hydrogen bond donors.

Amide or Sulfonamide: These linkers offer different geometric and electronic properties compared to the urea group.

Introduction of Spacers: Inserting spacer units between the core components can increase the flexibility of the molecule and alter the spatial relationship between the benzoic acid and the cyclic substituent.

An alkyl chain (e.g., a methylene (B1212753) or ethylene (B1197577) group) could be inserted between the benzoic acid ring and the urea nitrogen (e.g., 3-{[(cyclohexylamino)carbonyl]amino}phenylacetic acid).

Alternatively, a spacer could be placed between the urea nitrogen and the cyclohexyl ring (e.g., 3-({[(2-cyclohexylethyl)amino]carbonyl}amino)benzoic acid).

The following table details potential linker and spacer modifications.

Modification Type Example Structural and Property Changes
Linker BioisostereThioureaAlters H-bonding capacity and geometry.
Linker BioisostereAmideReduces H-bond donor count; alters rotational freedom.
Linker BioisostereSulfonamideIntroduces a tetrahedral geometry at the sulfur atom.
Spacer IntroductionMethylene spacer next to the benzoic acidIncreases distance and flexibility between the aromatic ring and the urea.

Development of Research Probes and Chemical Biology Tools Based on the Scaffold

The this compound scaffold can be adapted to create chemical tools for biological research. These probes are designed to study molecular interactions, identify binding partners, or elucidate mechanisms of action. This is achieved by appending functional tags to the core molecule.

The benzoic acid moiety is a convenient handle for chemical modification. The carboxylic acid can be converted to an active ester or amide, allowing for the attachment of various reporter groups or affinity tags.

Fluorescent Probes: A fluorescent dye (e.g., fluorescein (B123965) or a rhodamine derivative) can be attached via an amide linkage. These probes allow for the visualization of the molecule's localization in cells or tissues using fluorescence microscopy.

Affinity Probes (Biotinylation): Attaching a biotin (B1667282) tag enables the use of the molecule in pull-down assays to identify binding proteins. The biotinylated probe and its interacting partners can be isolated from complex biological samples using streptavidin-coated beads.

Photoaffinity Labels: Incorporating a photoreactive group (e.g., an azido (B1232118) or benzophenone (B1666685) group) allows for the formation of a covalent bond between the probe and its biological target upon UV irradiation. This is a powerful technique for irreversibly labeling interacting proteins for subsequent identification.

Immobilized Ligands: The molecule can be tethered to a solid support, such as magnetic nanoparticles or chromatography resin. nih.govrsc.org This is useful for affinity chromatography applications to purify target proteins from a lysate.

The table below provides examples of research probes that can be developed from the core scaffold.

Probe Type Appended Group Point of Attachment Application
Fluorescent ProbeFluorescein isothiocyanateCarboxyl group of benzoic acidCellular imaging, fluorescence polarization assays
Affinity ProbeBiotinCarboxyl group of benzoic acidProtein pull-down experiments, target identification
Photoaffinity Labelp-Azidobenzoyl groupCarboxyl group of benzoic acidCovalent labeling of binding partners
Immobilized LigandAmine-functionalized resinCarboxyl group of benzoic acidAffinity chromatography, target purification

Through these systematic modifications, the utility of the this compound scaffold can be significantly expanded, paving the way for the development of advanced research tools and novel chemical entities.

Future Directions and Emerging Research Avenues for 3 Cyclohexylamino Carbonyl Amino Benzoic Acid

Integration with Advanced Omics Technologies for Systems Biology Insights into Compound Action

A systems biology approach, powered by advanced "omics" technologies, offers a holistic framework to understand the mechanism of action of 3-{[(cyclohexylamino)carbonyl]amino}benzoic acid. nih.govnih.gov This involves the comprehensive analysis of various biological molecules to construct a complete picture of the compound's effects at a cellular and systemic level. researchgate.netjbei.org

Future research could employ a multi-omics strategy to elucidate the compound's biological impact. This would involve treating relevant cell lines or model organisms with the compound and subsequently analyzing the changes in their molecular profiles.

Genomics: To identify any genetic predispositions that might influence the response to the compound.

Transcriptomics: To study how the compound alters gene expression, revealing the cellular pathways it modulates.

Proteomics: To identify the specific proteins that directly bind to the compound or whose expression levels are altered post-treatment.

Metabolomics: To analyze the changes in metabolic pathways, providing insights into the functional consequences of the compound's activity. researchgate.net

By integrating these large-scale datasets, researchers can build computational models to predict the compound's effects, identify potential biomarkers for its activity, and gain a deeper understanding of its mechanism of action. nih.gov

Omics Technology Potential Application for this compound Expected Insights
GenomicsWhole-genome sequencing of responsive vs. non-responsive cell lines.Identification of genetic markers for compound sensitivity.
TranscriptomicsRNA-Seq analysis of treated cells over a time course.Understanding of gene regulatory networks affected by the compound.
ProteomicsAffinity purification-mass spectrometry to identify binding partners.Direct molecular targets of the compound.
MetabolomicsLC-MS/MS analysis of cellular metabolites after treatment.Elucidation of metabolic pathways perturbed by the compound.

Exploration of Novel Biological Targets and Emerging Therapeutic Areas (Preclinical Investigations)

The core structure of this compound, being a derivative of aminobenzoic acid, suggests its potential for a wide range of biological activities. mdpi.com Derivatives of para-aminobenzoic acid (PABA) have shown promise in various therapeutic areas, including as anticancer, anti-Alzheimer's, antibacterial, antiviral, antioxidant, and anti-inflammatory agents. mdpi.com

Preclinical investigations should be initiated to explore the therapeutic potential of this specific compound. This would involve a series of in vitro and in vivo studies to identify novel biological targets and potential disease indications.

Initial steps would involve high-throughput screening against a panel of known drug targets, such as kinases, proteases, and receptors, to identify any inhibitory or activating effects. Subsequent cell-based assays could then be used to evaluate its efficacy in disease models, for instance, its ability to induce apoptosis in cancer cell lines or to reduce inflammatory responses in immune cells.

Promising in vitro results would then be followed by preclinical studies in animal models to assess the compound's efficacy and to gather preliminary data on its pharmacokinetic and pharmacodynamic properties.

Application of the Compound and its Derivatives as Chemical Biology Probes for Pathway Elucidation

Beyond its potential as a therapeutic agent, this compound and its derivatives could be valuable tools for chemical biology research. By modifying the compound to incorporate reporter tags, such as fluorescent dyes or biotin (B1667282), it can be converted into a chemical probe. These probes can be used to visualize the compound's subcellular localization, to identify its binding partners through pull-down assays, and to study its effects on specific cellular pathways in real-time.

For example, a fluorescently labeled version of the compound could be used in high-content imaging studies to track its uptake and distribution within cells. A biotinylated derivative could be employed in affinity chromatography experiments to isolate and identify its protein targets from cell lysates.

These chemical biology approaches would provide invaluable insights into the compound's mechanism of action and could help to validate its targets, contributing to a more complete understanding of the biological pathways it modulates. nih.govresearchgate.net

Development of Chemoinformatic Resources and Databases for Compound Analogs and their Activities

As research into this compound and its analogs expands, the development of dedicated chemoinformatic resources will be crucial. These resources would serve as centralized repositories for storing and organizing the growing body of data on these compounds.

A specialized database could be designed to curate information on the chemical structures, synthetic routes, biological activities, and structure-activity relationships (SAR) of a library of analogs. This database would be a valuable tool for researchers, enabling them to:

Search for compounds with specific structural features or biological activities.

Analyze SAR data to guide the design of more potent and selective analogs.

Develop predictive computational models for the activity and properties of new, unsynthesized compounds.

The creation of such a resource would facilitate collaboration and data sharing within the scientific community, accelerating the discovery and development of new therapeutic agents based on this chemical scaffold.

Database Field Description Example Data
Compound IDUnique identifier for each analog.CABC-001
Chemical Structure2D and 3D structural information.SMILES, InChI
Synthetic RouteDetailed experimental procedures for synthesis.Reaction schemes, reagents, yields.
Biological ActivityData from in vitro and in vivo assays.IC50 values, target binding affinity.
SAR DataInformation on how structural modifications affect activity.Notes on key functional groups.

Green Chemistry Approaches in the Synthesis and Derivatization of the Compound

Future efforts in the synthesis of this compound and its derivatives should prioritize the principles of green chemistry. walisongo.ac.id This involves the development of environmentally benign and sustainable synthetic methods that minimize waste, reduce energy consumption, and avoid the use of hazardous reagents and solvents. mdpi.commdpi.com

One promising avenue is the exploration of catalytic methods that can replace stoichiometric reagents, leading to higher atom economy and reduced waste. walisongo.ac.id For instance, the use of solid-supported catalysts could simplify product purification and allow for catalyst recycling.

The use of greener solvent systems, such as water, supercritical fluids, or biodegradable deep eutectic solvents, should also be investigated. researchgate.net These can replace traditional volatile organic solvents, which are often toxic and environmentally harmful.

Q & A

Basic: What are the optimal synthetic routes for 3-{[(cyclohexylamino)carbonyl]amino}benzoic acid, and what key reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves coupling a benzoic acid derivative with a cyclohexyl urea moiety. A common approach includes:

  • Step 1: Activation of the benzoic acid (e.g., conversion to an acid chloride using thionyl chloride or coupling reagents like CDI (1,1'-carbonyldiimidazole) .
  • Step 2: Reaction with cyclohexylcarbodiimide or cyclohexyl isocyanate to form the urea linkage. Critical conditions include:
    • Temperature: Reactions are often conducted at 0–25°C to minimize side reactions.
    • Solvent: Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
    • Catalysts: Base catalysts (e.g., triethylamine) improve nucleophilic attack efficiency.
      Yield optimization requires purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral features confirm its structure?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Signals at δ 6.8–8.2 ppm (aromatic protons), δ 1.2–2.0 ppm (cyclohexyl CH₂), and δ 8.5–9.5 ppm (urea NH protons, broad) confirm substituent positions .
    • ¹³C NMR: Peaks at ~165 ppm (urea carbonyl) and ~170 ppm (benzoic acid COOH) validate functional groups .
  • IR Spectroscopy: Bands at ~3300 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (urea C=O), and ~1700 cm⁻¹ (carboxylic acid C=O) .
  • Mass Spectrometry: Molecular ion [M+H]⁺ matches the molecular weight (e.g., 291.3 g/mol for C₁₄H₁₇N₃O₃), with fragmentation peaks indicating urea cleavage .

Basic: How do pH and solvent polarity affect the solubility and stability of this compound?

Methodological Answer:

  • Solubility:
    • Aqueous Solutions: Low solubility in neutral water (due to the hydrophobic cyclohexyl group). Solubility increases in alkaline pH (deprotonation of COOH to COO⁻) .
    • Organic Solvents: High solubility in DMSO or DMF; moderate in ethanol.
  • Stability:
    • pH Sensitivity: Degrades under strongly acidic conditions (pH < 2) via urea bond hydrolysis. Stable at pH 5–8 .
    • Light/Temperature: Store at 2–8°C in amber vials to prevent photodegradation and thermal decomposition .

Advanced: How can computational modeling predict the compound’s bioactivity and guide structure-activity relationship (SAR) studies?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes). Focus on hydrogen bonding between the urea group and active-site residues (e.g., serine proteases) .
  • QSAR Modeling: Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental IC₅₀ values. Substituents on the benzoic acid ring (e.g., electron-withdrawing groups) enhance binding affinity .
  • MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to identify persistent interactions .

Advanced: What strategies resolve contradictions in bioactivity data across different studies?

Methodological Answer:

  • Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to verify >95% purity. Impurities (e.g., unreacted starting materials) may skew bioactivity results .
  • Assay Standardization: Control variables like cell line passage number (for in vitro studies) or enzyme batch (for kinetic assays).
  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, conflicting IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

Advanced: What are key design considerations for in vitro assays targeting enzyme inhibition?

Methodological Answer:

  • Enzyme Selection: Use recombinant human enzymes (e.g., carbonic anhydrase IX) to ensure relevance to physiological conditions .
  • Inhibition Assays:
    • Fluorometric Assays: Monitor fluorescence quenching upon binding (e.g., using 4-methylumbelliferyl acetate as a substrate).
    • Kinetic Analysis: Calculate Kᵢ values via Lineweaver-Burk plots; ensure substrate concentration is below Kₘ .
  • Negative Controls: Include structurally related inactive analogs (e.g., benzoic acid without the urea group) to confirm specificity .

Advanced: What challenges arise in crystallizing this compound, and how are X-ray diffraction data interpreted?

Methodological Answer:

  • Crystallization Challenges:
    • Polymorphism: Screen solvents (e.g., methanol/water) and temperatures to isolate stable polymorphs.
    • Hydration: Use sealed capillaries to prevent moisture absorption during data collection .
  • Data Interpretation:
    • Tautomerism: The urea group may exhibit keto-enol tautomerism, requiring refinement of occupancy ratios in the electron density map.
    • Hydrogen Bonding: Analyze short contacts (<2.5 Å) between NH groups and carboxylate oxygens to confirm intermolecular interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.